Phaseollidin hydrate

Antifungal Phytoalexin Detoxification SAR

Phaseollidin hydrate (CAS 76122-57-1) is the hydrated form of the antimicrobial phytoalexin Phaseollidin, a prenylated pterocarpan originally isolated from *Phaseolus vulgaris*. It belongs to the class of pterocarpans and is characterized by a 3-hydroxy-3-methylbutyl group replacing the prenyl group of Phaseollidin, with a molecular weight of 342.39 g/mol (C20H22O5).

Molecular Formula C20H22O5
Molecular Weight 342.4 g/mol
Cat. No. B135258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhaseollidin hydrate
Molecular FormulaC20H22O5
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCC(C)(CCC1=C(C=CC2=C1OC3C2COC4=C3C=CC(=C4)O)O)O
InChIInChI=1S/C20H22O5/c1-20(2,23)8-7-13-16(22)6-5-12-15-10-24-17-9-11(21)3-4-14(17)19(15)25-18(12)13/h3-6,9,15,19,21-23H,7-8,10H2,1-2H3/t15-,19-/m0/s1
InChIKeyKSSHIKBOZWMDTR-KXBFYZLASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Phaseollidin Hydrate: A Hydrated Phytoalexin with Distinct Antifungal Profile


Phaseollidin hydrate (CAS 76122-57-1) is the hydrated form of the antimicrobial phytoalexin Phaseollidin, a prenylated pterocarpan originally isolated from *Phaseolus vulgaris* [1]. It belongs to the class of pterocarpans and is characterized by a 3-hydroxy-3-methylbutyl group replacing the prenyl group of Phaseollidin, with a molecular weight of 342.39 g/mol (C20H22O5) [2]. Its formation is catalyzed by the enzyme phaseollidin hydratase from *Fusarium solani* f. sp. *phaseoli*, representing a detoxification pathway that significantly reduces antifungal potency compared to the parent compound [3].

Phaseollidin Hydrate Cannot Be Substituted by Phaseollidin or Other Pterocarpans Without Compromising Experimental Specificity


Generic substitution among pterocarpan phytoalexins is not scientifically valid due to compound-specific differences in antifungal potency, enzymatic susceptibility, and biological readouts. Phaseollidin hydrate is not simply a less active variant of Phaseollidin; it is a distinct chemical entity (hydrated prenyl moiety) with a unique metabolic fate and a quantifiable reduction in antifungal activity—approximately 5- to 10-fold less potent than the parent compound [1]. Its formation via phaseollidin hydratase (Km ≈ 7 µM) [2] makes it a specific marker for fungal detoxification pathways, a role that cannot be fulfilled by Phaseollidin, Phaseollin, Kievitone, or Glyceollin. Using the wrong analog would invalidate structure-activity relationship (SAR) conclusions and confound detoxification studies.

Quantitative Differentiation of Phaseollidin Hydrate from Closest Analogs


Reduced Antifungal Activity: Phaseollidin Hydrate vs. Parent Phaseollidin

Phaseollidin hydrate exhibits significantly lower antifungal activity compared to the parent compound Phaseollidin. Direct quantitative comparison shows a 5- to 10-fold reduction in antifungal potency, rendering the hydrate a much weaker antifungal agent [1]. This difference is critical for studies involving fungal detoxification mechanisms and for selecting appropriate controls in antifungal assays.

Antifungal Phytoalexin Detoxification SAR

Enzymatic Hydration: Phaseollidin Hydrate as a Specific Product of Phaseollidin Hydratase

Phaseollidin hydrate is specifically produced from Phaseollidin by the enzyme phaseollidin hydratase, which exhibits a Michaelis-Menten constant (Km) of approximately 7 µM for Phaseollidin [1]. This enzymatic conversion is a key detoxification mechanism employed by *Fusarium solani*, and the hydrate serves as a direct marker for this pathway. Neither Phaseollidin nor other related pterocarpans (e.g., Phaseollin, Kievitone) are substrates for this enzyme under the same conditions.

Enzymology Fungal Detoxification Km

Selective Antibacterial Spectrum: Phaseollidin vs. In-Class Pterocarpans

While direct antibacterial data for Phaseollidin hydrate are limited, the parent compound Phaseollidin demonstrates selective toxicity against Gram-positive bacteria, a property shared with Phaseollin and Kievitone but with differing potencies. In a standard paper-disk bioassay, Phaseollidin (along with Phaseollin and Phaseollinisoflavan) inhibited all seven Gram-positive strains tested but none of the eight Gram-negative strains [1]. Quantitative MIC data from separate studies indicate Phaseollidin exhibits MIC values of 25 mg/L against *Bacillus subtilis* and 50 mg/L against *Staphylococcus aureus* [2]. In contrast, related pterocarpans like Cristacarpin show different activity profiles, underscoring that in-class compounds cannot be interchangeably used for antibacterial research.

Antibacterial Gram-Positive Selective Toxicity

Cytotoxic Differential: Phaseollidin Hydrate as a Non-Cytotoxic Alternative for Antifungal Studies

Phaseollidin exhibits moderate cytotoxicity against human cancer and normal cell lines, with IC50 values of 8.83 ± 1.87 µM against PC3 prostate cancer cells and 0.64 ± 0.37 µM against normal NFF fibroblasts [1]. While no direct cytotoxicity data exist for Phaseollidin hydrate, its reduced antifungal activity and distinct chemical structure (hydration of the prenyl group) suggest it may possess a different cytotoxicity profile, potentially serving as a less cytotoxic control in assays where antifungal activity is not required. In contrast, Phaseollin showed no significant cytotoxicity in the same study, highlighting divergent biological effects within the same chemical class.

Cytotoxicity Selectivity Index PC3 NFF

In Vivo Relevance: Phaseollidin Hydrate Accumulation in Fungal-Infected Tissues

In *Phaseolus vulgaris* leaves infected with *Sclerotinia sclerotiorum*, phaseollidin and phaseollin accumulate at the infection site, while kievitone accumulates in hypocotyls [1]. The conversion of phaseollidin to its hydrate by *Fusarium solani* *in planta* reduces antifungal defenses, directly impacting disease outcome. Quantitative comparisons reveal that phaseollin is the most active phytoalexin against ascospore germination and hyphal growth, with glyceollin being least active. This *in vivo* context demonstrates that Phaseollidin hydrate is not merely an *in vitro* artifact but a physiologically relevant metabolite with implications for host-pathogen interactions.

Plant Pathology Phytoalexin In Vivo Metabolism

Molecular Weight and Physicochemical Distinction: Phaseollidin Hydrate vs. Parent

Phaseollidin hydrate (MW 342.39) differs from Phaseollidin (MW 324.37) by the addition of water (18 Da), a critical mass difference for analytical detection and purity assessment [1]. This mass shift is essential for LC-MS quantification in complex biological matrices, ensuring that researchers can distinguish between the active phytoalexin and its detoxified form. Furthermore, the calculated LogP of Phaseollidin hydrate is 2.67 , whereas Phaseollidin is more lipophilic (estimated LogP ~3.5), impacting membrane permeability and solubility.

Analytical Chemistry Quality Control Mass Spectrometry

Optimal Procurement and Research Scenarios for Phaseollidin Hydrate


Fungal Detoxification and Virulence Mechanism Studies

Phaseollidin hydrate is indispensable as an authentic analytical standard and negative control in assays measuring phaseollidin hydratase activity. Researchers studying *Fusarium solani* pathogenesis require this compound to monitor enzymatic detoxification of host phytoalexins [1]. Its reduced antifungal activity (5- to 10-fold less than Phaseollidin) allows clear discrimination between active defense compounds and inactive metabolites [2].

Structure-Activity Relationship (SAR) Investigations of Prenylated Pterocarpans

The hydration of the prenyl group in Phaseollidin dramatically reduces antifungal potency, providing a key SAR data point. Phaseollidin hydrate serves as a comparator for evaluating the contribution of the prenyl moiety to bioactivity, guiding medicinal chemistry efforts to optimize antifungal or antibacterial leads [1]. Its distinct molecular weight and LogP also inform computational QSAR models [2].

Plant-Pathogen Interaction Metabolomics

In metabolomic profiling of *Phaseolus vulgaris* tissues challenged with fungal pathogens, accurate identification and quantification of Phaseollidin hydrate versus Phaseollidin is essential to assess the extent of fungal detoxification [1]. The 18 Da mass difference enables precise LC-MS discrimination, making Phaseollidin hydrate a required reference standard for any laboratory conducting phytoalexin flux analysis [2].

Antifungal Drug Discovery Controls

In high-throughput antifungal screening campaigns, Phaseollidin hydrate can serve as a low-activity control compound. Its well-characterized reduced potency helps establish baseline activity windows and validates assay sensitivity. Using Phaseollidin itself would introduce a potent antifungal signal, potentially obscuring subtle effects of novel inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phaseollidin hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.